1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

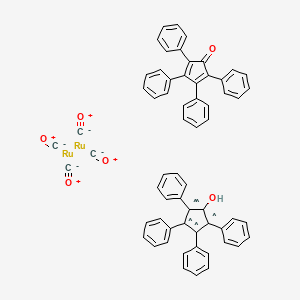

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) is a complex organoruthenium compound. It is widely known for its applications in organic synthesis, particularly in hydrogenation and alkylation reactions. This compound is also referred to as Shvo’s Catalyst and is recognized for its versatility and efficiency in various catalytic processes .

Mécanisme D'action

Target of Action

Shvo’s catalyst, a diruthenium complex, primarily targets polar functional groups, including aldehydes, ketones, and imines . It is also used in the transfer dehydrogenation of alcohols and amines . These compounds play crucial roles in various biochemical reactions, and their transformation can significantly impact the overall reaction pathway.

Mode of Action

The mode of action of Shvo’s catalyst involves the transfer of hydrogen atoms to its targets. For ketones (aldehydes) and alcohols, there is a concerted transfer of the two hydrogens involved, whereas for typical amines and imines, there is a stepwise transfer of the two hydrogens . The hydrogen transfer can occur via two mechanisms: the inner-sphere mechanism, which involves coordination to activate the substrate, and the outer-sphere mechanism, which involves transfer of hydrogen without coordination .

Biochemical Pathways

Shvo’s catalyst affects several biochemical pathways through its hydrogen transfer reactions. It is involved in the hydrogenation of carbonyl compounds, transfer hydrogenation of ketones and imines, disproportion of aldehydes to esters, and Oppenauer-type oxidations of alcohols and amines . These reactions are fundamental to many biochemical processes, and their modulation can have significant downstream effects.

Pharmacokinetics

Under these conditions, the Shvo catalyst dissociates into the catalytically active 16-electron species and an 18-electron complex . This suggests that the catalyst’s bioavailability and activity could be influenced by temperature and other environmental factors.

Result of Action

The result of Shvo’s catalyst action is the transformation of target molecules through hydrogen transfer reactions. This leads to the reduction of aldehydes and ketones to alcohols, the transfer hydrogenation of ketones and imines, and the transfer dehydrogenation of alcohols and amines . These transformations can significantly alter the biochemical landscape of the system in which the catalyst is operating.

Action Environment

The action of Shvo’s catalyst is influenced by environmental factors such as temperature. Under thermal conditions, the catalyst dissociates into different species, which are active in the catalysis . This suggests that the catalyst’s action, efficacy, and stability can be influenced by the environmental conditions, particularly temperature.

Analyse Biochimique

Biochemical Properties

SHVO’s Catalyst plays a significant role in biochemical reactions. It is known to interact with various biomolecules, primarily through its ability to catalyze the hydrogenation of polar functional groups . This includes the reduction of aldehydes and ketones to alcohols, and the isomerization of allylic alcohols .

Cellular Effects

The effects of SHVO’s Catalyst on cells and cellular processes are primarily related to its catalytic activity. It influences cell function by facilitating the hydrogenation of several polar functional groups

Molecular Mechanism

This involves the transfer of hydrogen without coordination, contrasting with the “inner-sphere mechanism” which involves coordination to activate the substrate .

Metabolic Pathways

SHVO’s Catalyst is involved in various metabolic pathways, particularly those involving the hydrogenation of polar functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in bulk quantities to meet the demands of various industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) undergoes several types of reactions, including:

Hydrogenation: Reduction of carbonyls, alkenes, and imines.

Oxidation: Oxidation of alcohols and amines.

Substitution: Alkylation of amines and amination of propargyl alcohols

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate temperatures and pressures, depending on the specific reaction and desired products .

Major Products

The major products formed from these reactions include reduced carbonyl compounds, oxidized alcohols and amines, and substituted amines. These products are valuable intermediates in various chemical syntheses .

Applications De Recherche Scientifique

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) has numerous applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis for hydrogenation, oxidation, and substitution reactions.

Biology: Investigated for its potential in biochemical transformations and enzyme mimetics.

Medicine: Explored for its role in drug synthesis and potential therapeutic applications.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclopentadienyleisen(II)-dicarbonyldimer

- Di-μ-carbonyl-dicarbonyl-bis-(η5-2,4-cyclopentadien-1-yl)-diruthenium

- Dicarbonylcyclopentadienyliodeisen(II)

Uniqueness

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) stands out due to its high efficiency and versatility as a catalyst. Its ability to facilitate a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings .

Propriétés

InChI |

InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYADOKFHMFDLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H41O6Ru2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.